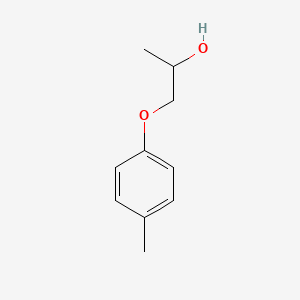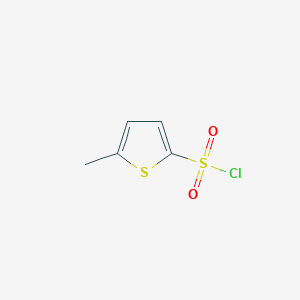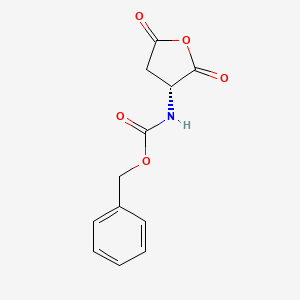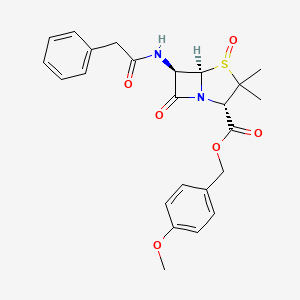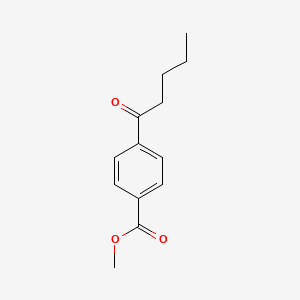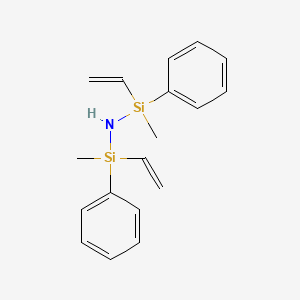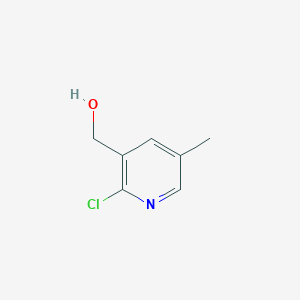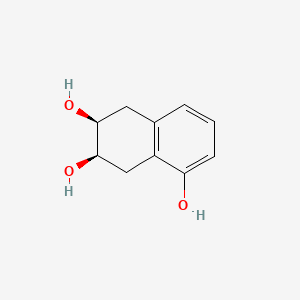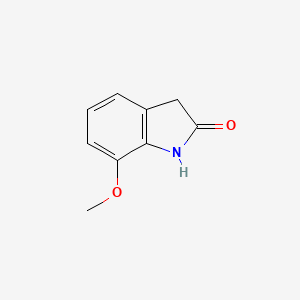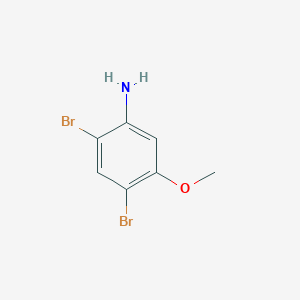
2,4-二溴-5-甲氧基苯胺
描述
2,4-Dibromo-5-methoxyaniline is an organic compound with the molecular formula C7H7Br2NO. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions, and a methoxy group is substituted at the 5th position on the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
科学研究应用
2,4-Dibromo-5-methoxyaniline is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and polymers
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-methoxyaniline typically involves the bromination of 5-methoxyaniline. The process can be carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually performed at room temperature to control the substitution pattern and avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of 2,4-Dibromo-5-methoxyaniline may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of bromine and control of reaction parameters can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2,4-Dibromo-5-methoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Nucleophilic Substitution: Substituted anilines or thiophenols.
Oxidation: Quinones.
Coupling Reactions: Biaryl compounds.
作用机制
The mechanism of action of 2,4-Dibromo-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and reactivity. For instance, in enzyme inhibition studies, the compound may act by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity .
相似化合物的比较
2,4-Dibromoaniline: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2,5-Dibromoaniline: Similar bromination pattern but different substitution position, affecting its reactivity and applications.
5-Bromo-2-methoxyaniline: Contains only one bromine atom, leading to different chemical behavior.
Uniqueness: 2,4-Dibromo-5-methoxyaniline is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
属性
IUPAC Name |
2,4-dibromo-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFJSDKTASSGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539373 | |
| Record name | 2,4-Dibromo-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35736-52-8 | |
| Record name | 2,4-Dibromo-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dibromo-5-methoxyaniline in the synthesis of 4-methoxy isatin?
A1: 2,4-Dibromo-5-methoxyaniline serves as a crucial intermediate in the multi-step synthesis of 4-methoxy isatin []. The synthesis begins with the bromination of m-anisidine to yield 2,4-dibromo-5-methoxyaniline. This compound then undergoes a Sandmeyer reaction, followed by catalytic reduction to ultimately produce the target compound, 4-methoxy isatin.
Q2: Are there alternative synthetic routes to 4-methoxy isatin that do not utilize 2,4-Dibromo-5-methoxyaniline?
A2: While the provided research paper focuses on a specific synthetic route [], alternative methods for synthesizing 4-methoxy isatin might exist. Exploring different synthetic pathways could offer advantages in terms of yield, cost-effectiveness, or environmental impact. Further research into the chemical literature is recommended to uncover potential alternative routes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


